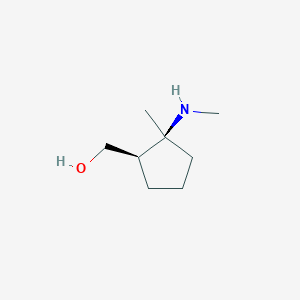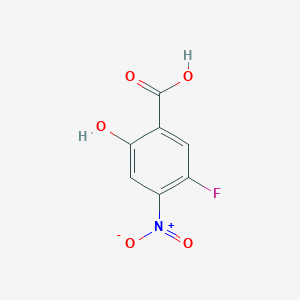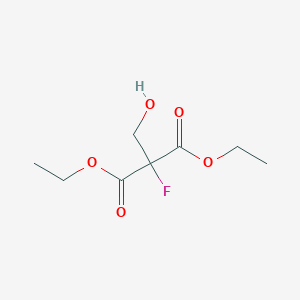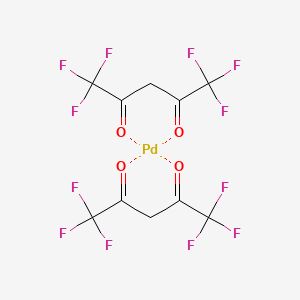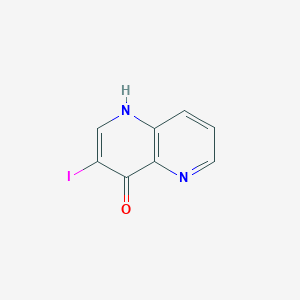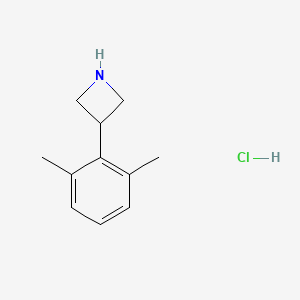
1,3-Diiodo-2-methyl-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diiodo-2-methyl-1-propene is an organic compound with the molecular formula C4H6I2 It is characterized by the presence of two iodine atoms attached to a propene backbone
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diiodo-2-methyl-1-propene can be synthesized through the iodination of 2-methyl-1-propene. The reaction typically involves the use of iodine (I2) in the presence of a suitable catalyst or under specific reaction conditions to ensure the selective addition of iodine atoms to the propene backbone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product.
化学反応の分析
Types of Reactions
1,3-Diiodo-2-methyl-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido- or thiocyanato-substituted propene derivatives.
Addition Reactions: Products include halogenated propene derivatives.
Oxidation and Reduction Reactions: Products include alcohols, ketones, or alkanes depending on the reaction conditions.
科学的研究の応用
1,3-Diiodo-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Diiodo-2-methyl-1-propene involves its interaction with molecular targets through its reactive iodine atoms and double bond. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1,3-Dibromo-2-methyl-1-propene: Similar structure but with bromine atoms instead of iodine.
1,3-Dichloro-2-methyl-1-propene: Similar structure but with chlorine atoms instead of iodine.
2-Methyl-1-propene: The parent compound without halogen substitution.
Uniqueness
1,3-Diiodo-2-methyl-1-propene is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and research studies.
特性
分子式 |
C4H6I2 |
|---|---|
分子量 |
307.90 g/mol |
IUPAC名 |
1,3-diiodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3 |
InChIキー |
CSHHJSVEMPBDKP-UHFFFAOYSA-N |
正規SMILES |
CC(=CI)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




